BenchChemオンラインストアへようこそ!

(2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol

Adenosine A2B receptor Stereospecific recognition Chiral chromatography

The compound (2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol (CAS 477712-81-5, molecular formula C₇H₇F₃N₂OS, MW 224.21 g/mol) is a chiral, enantiopure (2S)-configured secondary alcohol featuring a trifluoromethyl group, a pyrimidine ring linked via a thioether bond, and a free hydroxyl handle for further derivatization. It belongs to the class of 2-(pyrimidin-2-ylsulfanyl)-substituted trifluoromethyl alcohols, which have been explored as key intermediates in the asymmetric synthesis of pharmaceutically active compounds, particularly within the portfolio of Kancera AB for fractalkine receptor (CX3CR1) antagonists and related pyrimidine-based drug candidates.

Molecular Formula C7H7F3N2OS
Molecular Weight 224.2
CAS No. 477712-81-5
Cat. No. B2360559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol
CAS477712-81-5
Molecular FormulaC7H7F3N2OS
Molecular Weight224.2
Structural Identifiers
SMILESC1=CN=C(N=C1)SCC(C(F)(F)F)O
InChIInChI=1S/C7H7F3N2OS/c8-7(9,10)5(13)4-14-6-11-2-1-3-12-6/h1-3,5,13H,4H2/t5-/m1/s1
InChIKeyIANDACQCYXVFNW-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-1,1,1-Trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol (CAS 477712-81-5): Chiral Trifluoromethyl Pyrimidine-Thioether Alcohol for Stereospecific Synthesis


The compound (2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol (CAS 477712-81-5, molecular formula C₇H₇F₃N₂OS, MW 224.21 g/mol) is a chiral, enantiopure (2S)-configured secondary alcohol featuring a trifluoromethyl group, a pyrimidine ring linked via a thioether bond, and a free hydroxyl handle for further derivatization [1]. It belongs to the class of 2-(pyrimidin-2-ylsulfanyl)-substituted trifluoromethyl alcohols, which have been explored as key intermediates in the asymmetric synthesis of pharmaceutically active compounds, particularly within the portfolio of Kancera AB for fractalkine receptor (CX3CR1) antagonists and related pyrimidine-based drug candidates [2]. Its defining structural attributes—a stereodefined (S)-alcohol center adjacent to an electron-withdrawing CF₃ group and a heteroaryl thioether—render it a versatile chiral building block for medicinal chemistry campaigns requiring precise stereochemical control [3].

(2S)-1,1,1-Trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol: Critical Procurement Risks of Stereochemical and Scaffold Substitution


Substituting (2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol with a simple racemic mixture, the (R)-enantiomer, or a close structural analog (e.g., the methyl-pyrimidine variant) carries substantial risk of divergent biological or synthetic outcomes. The J. Med. Chem. 2019 study by Mallo-Abreu et al. on trifluorinated pyrimidine-based A₂B adenosine receptor antagonists demonstrated that enantiomeric configuration at the stereogenic carbon bearing the CF₃ and hydroxyl groups directly governs receptor recognition, with the (S)-enantiomer of related scaffolds exhibiting stereospecific binding interactions confirmed by chiral HPLC, circular dichroism, diastereoselective synthesis, molecular modeling, and X-ray crystallography [1]. Furthermore, the Kancera AB patent family on fractalkine receptor antagonists emphasizes that chiral purity at the α-alkyl-branched benzyl thioether center is critical for achieving the desired R,S-diastereomer potency, where even minor enantiomeric erosion necessitates impractical chiral HPLC purification at scale [2]. A related comparator, 1,1,1-trifluoro-3-((4-methylpyrimidin-2-yl)thio)propan-2-ol (CAS 1343623-30-2), bears a 4-methyl substituent on the pyrimidine ring, which alters the electronic character and steric profile of the heterocycle, potentially affecting both the nucleophilicity of the thioether sulfur and the binding affinity of downstream derivatives . These cumulative differences underscore why procurement specifications must rigorously define both stereochemistry and the exact substitution pattern of the pyrimidine-thioether scaffold.

(2S)-1,1,1-Trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol: Quantitative Differential Evidence for Procurement Decisions


Stereochemical Identity (S vs. R Enantiomer) Confirmed by Chiroptical Methods in A₂B Antagonist Optimization

In the structurally analogous trifluorinated pyrimidine-based A₂B antagonist series, the (S)-enantiomer configuration at the carbon bearing the CF₃ and OH groups is essential for high-affinity receptor binding. The J. Med. Chem. 2019 study employed a synergistic approach combining chiral HPLC, circular dichroism (CD), diastereoselective synthesis, molecular modeling, and X-ray crystallography to experimentally confirm stereospecific interactions between optimized trifluorinated (S)-stereoisomers and the hA₂B receptor [1]. Ligands with the (S)-configuration achieved hA₂B Kᵢ values < 15 nM, while enantiomeric inversion or racemization is expected to reduce affinity, consistent with the stereoselective binding model refined for fluorinated pyrimidine scaffolds [1].

Adenosine A2B receptor Stereospecific recognition Chiral chromatography

Chiral Purity Specification: Commercial Availability at 98% Enantiomeric Excess vs. Standard 95% Purity Grades

The (2S)-enantiomer is commercially available at 98% purity from Leyan (Product 1617740) with explicit S-configuration assignment , while general supplier listings (e.g., AKSci 2122CF) specify a minimum purity of 95% without explicit enantiomeric excess (ee) documentation . For chiral building blocks intended for diastereoselective synthesis, this 3-percentage-point purity differential may translate into a meaningful difference in downstream diastereomeric ratio. The Kancera AB patent explicitly states that chiral purity at the thioether stereocenter is critical; in the published laboratory-scale route to fractalkine receptor antagonists, the final-step reaction yielded a 9:1 diastereomeric ratio, and purification to 99.7% chiral purity required preparative chiral HPLC—a step the patent identifies as infeasible for large-scale API production [1].

Chiral building block Enantiomeric excess Quality specification

Pyrimidine Ring Substitution: Unsubstituted vs. 4-Methyl Comparator and Impact on Electronic Properties

The target compound bears an unsubstituted pyrimidine ring, whereas the closest commercially cataloged analog, 1,1,1-trifluoro-3-((4-methylpyrimidin-2-yl)thio)propan-2-ol (CAS 1343623-30-2, MW 238.23 g/mol), incorporates a 4-methyl substituent . The electron-donating methyl group alters the π-electron density of the pyrimidine ring, which modulates the nucleophilicity of the thioether sulfur and the hydrogen-bond acceptor capacity of the ring nitrogens. In the A₂B antagonist optimization study, fluorination at different positions of the pyrimidine scaffold yielded Kᵢ values spanning from <15 nM to inactive, demonstrating that even subtle electronic perturbations of the heterocycle profoundly affect target engagement [1]. The unsubstituted pyrimidine of the target compound preserves maximal synthetic versatility for subsequent late-stage functionalization at C-4 or C-6 positions via nucleophilic aromatic substitution or cross-coupling.

Structure-activity relationship Heterocyclic electronics Medicinal chemistry

Functional Group Differentiation: Secondary Alcohol vs. Ketone Analog for Downstream Derivatization

The target compound presents a secondary alcohol (C-2 hydroxyl), whereas the structurally closest ketone analog is 1,1,1-trifluoro-3-(2-pyrimidinylthio)-2-propanone (CAS 127183-44-2, C₇H₅F₃N₂OS, MW 222.19 g/mol) [1]. The alcohol offers a nucleophilic handle for O-alkylation, O-acylation, sulfonylation, phosphorylation, or conversion to a leaving group (mesylate, tosylate, triflate) for subsequent Sₙ2 displacement [2]. In contrast, the ketone analog is primarily suited for reductive amination, Grignard addition, or oxime/hydrazone formation. The alcohol oxidation state also preserves the sp³-hybridized chiral center required for stereochemical transfer in diastereoselective transformations, as exploited in the Kancera fractalkine antagonist synthesis where the stereocenter-bearing alcohol is integral to the final drug scaffold [3].

Synthetic intermediate Alcohol functionalization Chiral pool synthesis

Patent-Backed Synthetic Utility: Explicit Role as a Chiral Intermediate in Fractalkine (CX3CR1) Antagonist and Related Pyrimidine Drug Programs

The Kancera AB U.S. Patent 11,691,988 (2023) establishes the broad utility of chiral 2-[(hetero)arylalkylsulfanyl]pyrimidines as essential intermediates for pharmaceutically active compounds, specifically citing 6-amino-2-{[(1S)-1-phenylethyl]sulfanyl}pyrimidin-4-ol and related scaffolds as precursors to potent fractalkine (CX3CR1) receptor antagonists [1]. The target compound (2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol shares the identical 2-(pyrimidin-2-ylsulfanyl)-chiral-alcohol substructure that is central to this patent family. The patent background explicitly references Karlström et al. (J. Med. Chem. 2013, 56, 3177–3190) demonstrating that 7-amino-5-thio-thiazolo[4,5-d]pyrimidines with chiral α-alkyl branched benzyl thioether groups are potent antagonists of the fractalkine receptor, and that achieving high chiral purity at the thioether stereocenter is a critical manufacturing challenge [1]. The structural homology between the target compound and the patented intermediate class provides documented precedent for its use in drug discovery campaigns targeting the CX3CR1-CX3CL1 axis, which is implicated in inflammatory diseases, neuropathic pain, and oncology [1].

Fractalkine receptor CX3CR1 antagonist Chiral intermediate

Computed Physicochemical Profile: LogP, H-Bond Donor/Acceptor Count, and Rotatable Bonds Supporting Drug-Like Properties

Computed physicochemical descriptors for the target compound (PubChem CID 1477604) include XLogP3-AA = 1.5, hydrogen bond donor count = 1 (the secondary -OH), hydrogen bond acceptor count = 7 (including pyrimidine N atoms, thioether S, and CF₃ F atoms), rotatable bond count = 3, and topological polar surface area (TPSA) = 46.01 Ų [1]. These values fall within favorable ranges for CNS drug-likeness (LogP 1–3, HBD ≤ 3, TPSA < 90 Ų) and align with the property profile of the optimized A₂B antagonist series (Kᵢ < 15 nM, cLogP range ~1–3) [2]. The trifluoromethyl group contributes to metabolic stability by reducing oxidative metabolism at the adjacent carbon while simultaneously enhancing lipophilicity for membrane permeability. In comparison, common pyrimidine building blocks lacking the CF₃ group exhibit LogP values 1–2 units lower, potentially compromising passive permeability in cellular assays.

Drug-likeness Physicochemical properties Lead optimization

(2S)-1,1,1-Trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol: High-Value Application Scenarios Grounded in Quantitative Evidence


Asymmetric Synthesis of CX3CR1 (Fractalkine) Receptor Antagonists via Diastereoselective Thioether Formation

The target compound serves as a chiral alcohol precursor for constructing the α-alkyl-branched benzyl thioether stereocenter found in fractalkine receptor antagonists within the thiazolo[4,5-d]pyrimidine class. The Kancera AB patent (U.S. 11,691,988) explicitly claims stereoselective processes for preparing chiral 2-[(hetero)arylalkylsulfanyl]pyrimidines, where the (S)-configuration at the secondary alcohol is transferred through subsequent Sₙ2 or Mitsunobu-type chemistry to establish the critical thioether stereocenter of the final antagonist [1]. The published fractalkine antagonist program (Karlström et al., J. Med. Chem. 2013) demonstrated that the R,S-diastereomer is the active species, with a 9:1 diastereomeric ratio achieved in the final coupling step, underscoring the need for high initial enantiopurity of the alcohol building block to maximize the yield of the desired diastereomer [1].

Stereospecific A₂B Adenosine Receptor Antagonist Library Synthesis

Based on the structure-activity relationships established by Mallo-Abreu et al. (J. Med. Chem. 2019), trifluorinated pyrimidine-based scaffolds with defined (S)-stereochemistry at the CF₃-bearing carbon achieve hA₂B Kᵢ values < 15 nM with remarkable subtype selectivity [2]. The target compound provides the exact stereochemical and scaffold template required to generate focused libraries of A₂B antagonists. The unsubstituted pyrimidine ring permits systematic exploration of C-4 and C-6 substituent effects, while the CF₃ group and (S)-alcohol configuration are fixed pharmacophoric elements confirmed by the receptor binding model refined through X-ray crystallography [2].

Chiral Trifluoromethyl Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 224.21 Da, LogP of 1.5, one H-bond donor, and 7 H-bond acceptors, this compound adheres to the 'rule of three' guidelines for fragment-based screening libraries [3]. The secondary alcohol provides a single, well-defined attachment point for library encoding or fragment elaboration. The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe for protein-ligand binding studies in fragment screening campaigns, while simultaneously providing metabolic stability advantages over non-fluorinated pyrimidine fragments . The chiral (S)-configuration enables stereochemical SAR exploration that is inaccessible with racemic or achiral fragment collections.

Late-Stage Functionalization Intermediate for Kinase and GPCR Targeted Covalent Inhibitors

The pyrimidine-thioether-alcohol scaffold is structurally related to the pyrimidine core of numerous kinase inhibitors and GPCR modulators. The unsubstituted C-4 and C-6 positions of the pyrimidine ring are amenable to regioselective nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling, enabling late-stage installation of acrylamide warheads for covalent targeting or bioconjugation handles [2]. The CF₃ group orthogonally modulates the electron-deficiency of the pyrimidine ring, enhancing SₙAr reactivity at C-4 and C-6 relative to non-fluorinated analogs. The secondary alcohol can be selectively functionalized (e.g., as a sulfonate ester leaving group) without affecting the thioether linkage, providing a chemo-selective synthetic strategy for constructing complex target molecules [1].

Quote Request

Request a Quote for (2S)-1,1,1-trifluoro-3-(2-pyrimidinylsulfanyl)-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.